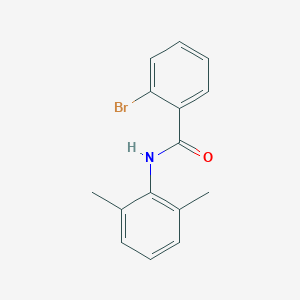

2-bromo-N-(2,6-dimethylphenyl)benzamide

Description

Contextualization within the Benzamide (B126) Class of Organic Compounds

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. wikipedia.org The core structure consists of a benzoic acid derivative where the hydroxyl group of the carboxylic acid is replaced by an amine. wikipedia.org This structural motif is a cornerstone in numerous molecules of industrial and biological importance.

Benzamide derivatives are prevalent in a wide array of applications, including pharmaceuticals, agrochemicals, and materials science. Their versatility stems from the stability of the amide bond and the ability to readily modify the aromatic rings with various functional groups, which can fine-tune the molecule's chemical and biological properties. In medicinal chemistry, the benzamide scaffold is present in approximately 25% of known pharmaceuticals, highlighting its significance. Research has extensively explored benzamide derivatives for a range of pharmacological activities, including antitumor, anticonvulsant, analgesic, and antimicrobial effects. nanobioletters.com

Significance of the Bromine and Dimethylphenyl Substituents in Chemical and Biological Systems

The specific substituents on the benzamide core of 2-bromo-N-(2,6-dimethylphenyl)benzamide are crucial in defining its chemical character and potential utility.

The bromine atom at the ortho-position of the benzoyl ring introduces several key features. Halogens, particularly bromine, can significantly alter a molecule's physical and chemical properties. The presence of bromine can enhance the lipophilicity of the compound, which may influence its ability to cross biological membranes. Furthermore, the bromine atom is an effective leaving group in certain chemical reactions, making the compound a versatile intermediate for creating more complex molecules through cross-coupling reactions.

The N-(2,6-dimethylphenyl) group provides significant steric hindrance around the amide nitrogen. This ortho-disubstitution on the phenyl ring forces the two aromatic rings into a non-planar orientation. This twisted conformation can have profound effects on the molecule's ability to interact with biological targets, such as enzyme active sites or receptors, potentially leading to higher selectivity. Computational studies on similar ortho-substituted tertiary aromatic amides have shown that such substitution increases the barriers to rotation around both the N–C(O) and C–C(O) bonds, effectively strengthening and stabilizing the amide bond resonance. nsf.gov This steric influence is a critical factor in molecular design and structure-activity relationship studies. nih.gov

Overview of Prior Research on Halogenated and Substituted Benzamide Derivatives

The strategic modification of the benzamide scaffold with halogens and other substituents is a well-established approach in chemical and pharmaceutical research. The introduction of such groups is a primary method for modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds.

Research into halogenated benzamides has yielded compounds with diverse applications. For instance, various iodinated and brominated benzamide derivatives have been synthesized and evaluated for their potential as radioligands for imaging dopamine (B1211576) D2-like receptors in the brain. In these studies, the nature and position of the halogen atom were found to significantly influence the compound's affinity and selectivity for the target receptor.

Similarly, extensive research has been conducted on N-substituted benzamides . Studies have shown that modifying the N-phenyl ring can lead to potent bioactive compounds. For example, a series of N-substituted benzamide derivatives were synthesized and evaluated as antitumor agents, where the nature of the substituent on the N-phenyl ring was critical to their antiproliferative activity. nih.gov The development of efficient synthetic methods, such as rhodium-catalyzed ortho-amidation, has further enabled the creation of diverse libraries of N-aryl benzamides for screening and development. nih.gov Research has also demonstrated that N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives possess antimicrobial activity, although the presence of bromine was found to decrease the antimicrobial effect compared to chlorine in one study. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 195383-89-2 |

| Molecular Formula | C₁₅H₁₄BrNO |

| Molecular Weight | 304.18 g/mol |

| Boiling Point (Predicted) | 328.8 ± 42.0 °C |

| Density (Predicted) | 1.401 ± 0.06 g/cm³ |

Data sourced from chemical property databases. chemicalbook.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONQPWFYFWAITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351810 | |

| Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195383-89-2 | |

| Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Transformations of 2 Bromo N 2,6 Dimethylphenyl Benzamide

Strategies for the Synthesis of the 2-bromo-N-(2,6-dimethylphenyl)benzamide Core Structure

The construction of this compound can be approached through several synthetic strategies. The most direct methods involve the formation of the central amide bond or the regioselective bromination of a pre-existing benzamide (B126) precursor.

Amide Bond Formation Approaches

A prevalent and efficient method for the synthesis of this compound is through the acylation of 2,6-dimethylaniline with a 2-bromobenzoyl derivative. The most common approach utilizes the reaction between 2,6-dimethylaniline and 2-bromobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction is typically carried out in an aprotic solvent such as dichloromethane or diethyl ether.

A representative procedure involves the dropwise addition of 2-bromobenzoyl chloride to a stirred solution of 2,6-dimethylaniline and a tertiary amine base, like triethylamine or pyridine, at reduced temperatures to control the exothermic nature of the reaction. The reaction progress can be monitored by thin-layer chromatography. Upon completion, an aqueous workup is performed to remove the hydrochloride salt of the base and any unreacted starting materials, followed by purification of the crude product, typically by recrystallization or column chromatography.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) |

| 2,6-dimethylaniline | 2-bromobenzoyl chloride | Triethylamine | Dichloromethane | >90 |

| 2,6-dimethylaniline | 2-bromobenzoyl chloride | Pyridine | Diethyl ether | 85-95 |

An alternative, though less common, approach involves the use of a coupling agent to facilitate the amide bond formation between 2-bromobenzoic acid and 2,6-dimethylaniline. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed, often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This method avoids the need for the acid chloride, but the removal of byproducts can sometimes be challenging.

Regioselective Bromination of N-(2,6-dimethylphenyl)benzamide Precursors

An alternative synthetic route involves the late-stage introduction of the bromine atom onto the N-(2,6-dimethylphenyl)benzamide core. This requires the regioselective bromination of the benzoyl ring. The directing effects of the amide group and the steric hindrance imposed by the 2,6-dimethylphenyl moiety play a crucial role in determining the position of bromination.

Electrophilic aromatic substitution, specifically bromination, is the key reaction in this approach. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this purpose, often in the presence of a catalytic amount of an acid or a radical initiator. The reaction is typically performed in a chlorinated solvent like carbon tetrachloride or dichloromethane. The regioselectivity is generally directed to the positions ortho and para to the activating amide group. However, due to the steric bulk of the N-(2,6-dimethylphenyl) group, the ortho positions of the benzoyl ring are somewhat shielded, which can favor bromination at the para position. To achieve the desired 2-bromo isomer, specific reaction conditions or the use of a directing group that can be later removed might be necessary. So far, a direct and highly regioselective bromination at the 2-position of N-(2,6-dimethylphenyl)benzamide has not been extensively reported, making the amide bond formation approach more synthetically viable.

| Substrate | Brominating Agent | Catalyst/Conditions | Major Product(s) |

| N-(2,6-dimethylphenyl)benzamide | N-Bromosuccinimide (NBS) | Acetic acid | Mixture of bromo-isomers |

| N-(2,6-dimethylphenyl)benzamide | Bromine (Br2) | Lewis acid (e.g., FeBr3) | Mixture of bromo-isomers |

Synthesis of Key Intermediates

The successful synthesis of this compound via the amide bond formation route relies on the availability of the key starting materials: 2,6-dimethylaniline and a 2-bromobenzoyl derivative.

2,6-Dimethylaniline: This aniline derivative is commercially available. Industrially, it is often synthesized from m-xylene through nitration followed by reduction of the resulting nitroarenes. Another route involves the amination of 2,6-dimethylphenol.

2-Bromobenzoyl chloride: This acid chloride is typically prepared from 2-bromobenzoic acid. The reaction of 2-bromobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides the corresponding acid chloride in high yield. These reactions are often performed neat or in an inert solvent like dichloromethane or toluene.

| Precursor | Reagent | Product |

| 2-Bromobenzoic acid | Thionyl chloride (SOCl₂) | 2-Bromobenzoyl chloride |

| 2-Bromobenzoic acid | Oxalyl chloride ((COCl)₂) | 2-Bromobenzoyl chloride |

Exploration of Chemical Reactivity and Derivatization

The bromine atom on the benzoyl ring of this compound is a key functional handle for further molecular elaboration. This allows for the introduction of a wide array of substituents through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at the Bromine Center

Aryl bromides, such as this compound, can undergo nucleophilic aromatic substitution (SNA) reactions, although typically under forcing conditions or with strong nucleophiles. The electron-withdrawing effect of the adjacent amide carbonyl group can facilitate this reaction to some extent by stabilizing the intermediate Meisenheimer complex.

Common nucleophiles that can be employed include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures can lead to the formation of the corresponding 2-methoxy-N-(2,6-dimethylphenyl)benzamide. Similarly, reaction with primary or secondary amines can yield the corresponding 2-amino-N-(2,6-dimethylphenyl)benzamide derivatives. However, these reactions often require high temperatures and may be limited by side reactions.

| Nucleophile | Product |

| Sodium methoxide (NaOMe) | 2-methoxy-N-(2,6-dimethylphenyl)benzamide |

| Piperidine | 2-(piperidin-1-yl)-N-(2,6-dimethylphenyl)benzamide |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann-type couplings)

Transition metal-catalyzed cross-coupling reactions represent a more versatile and milder approach for the derivatization of this compound. The carbon-bromine bond can be readily activated by various palladium and copper catalysts to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position of the benzoyl ring. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-phenyl-N-(2,6-dimethylphenyl)benzamide |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-(4-methoxyphenyl)-N-(2,6-dimethylphenyl)benzamide |

Ullmann-type Couplings: The copper-catalyzed Ullmann condensation is a classic method for forming carbon-oxygen and carbon-nitrogen bonds with aryl halides. wikipedia.org In a typical Ullmann-type ether synthesis, this compound can be reacted with a phenol in the presence of a copper catalyst and a base to yield the corresponding diaryl ether. Similarly, reaction with an amine under Ullmann conditions (the Goldberg reaction) can lead to the formation of a C-N bond. wikipedia.org These reactions often require high temperatures, but modern catalytic systems with specific ligands can facilitate the transformation under milder conditions.

| Coupling Partner | Catalyst | Base | Product |

| Phenol | CuI | K₂CO₃ | 2-phenoxy-N-(2,6-dimethylphenyl)benzamide |

| Aniline | CuI | K₂CO₃ | 2-anilino-N-(2,6-dimethylphenyl)benzamide |

Redox Chemistry Involving the Benzamide Moiety

Oxidation: The amide functionality itself is relatively resistant to oxidation under mild conditions. However, strong oxidizing agents or electrochemical methods could potentially lead to transformations. For N-arylbenzamides, oxidative processes can sometimes result in the formation of complex polymeric materials or lead to degradation of the molecule. The presence of the electron-rich 2,6-dimethylphenyl group might influence the oxidation potential of the molecule, though specific data is unavailable.

Reduction: The reduction of the amide group in this compound would likely require potent reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes. Such a reaction would be expected to reduce the carbonyl group of the amide to a methylene group, yielding the corresponding amine, 2-bromo-N-(2,6-dimethylbenzyl)aniline. The chemo-selectivity of this reduction would be a key consideration, particularly the potential for the competing reduction of the aryl bromide bond.

Due to the absence of specific experimental data, a data table for the redox chemistry of this compound cannot be provided at this time.

Functionalization of the Aromatic Rings

The structure of this compound features two distinct aromatic rings that are amenable to functionalization: the 2-bromophenyl ring and the 2,6-dimethylphenyl ring. The differing substitution patterns on these rings allow for potential chemo-selective transformations.

Functionalization of the 2-Bromophenyl Ring:

The bromine atom on this ring serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is particularly powerful for the functionalization of aryl halides.

Suzuki Coupling: The reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base would be expected to yield the corresponding biaryl compound. The choice of catalyst, ligand, base, and solvent would be crucial for optimizing the reaction yield and minimizing side reactions.

Buchwald-Hartwig Amination: This reaction would enable the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. This would provide a route to a diverse range of N-aryl products.

Heck Coupling: The palladium-catalyzed reaction with an alkene would lead to the formation of a new carbon-carbon double bond, introducing a vinyl group onto the aromatic ring.

Directed Ortho-Metalation: The amide group can act as a directing group in ortho-metalation reactions. Treatment with a strong base, such as an organolithium reagent, could lead to deprotonation at the position ortho to the amide group (the C3 position of the benzoyl ring). The resulting organometallic intermediate could then be trapped with various electrophiles to introduce a wide range of substituents.

Functionalization of the 2,6-Dimethylphenyl Ring:

The 2,6-dimethylphenyl ring is generally less reactive towards electrophilic aromatic substitution due to the steric hindrance imposed by the two methyl groups flanking the amide nitrogen. However, under forcing conditions, electrophilic substitution might occur at the para-position (C4') to the amide linkage.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely require strong electrophiles and potentially harsh reaction conditions. The directing effect of the amide group and the methyl groups would favor substitution at the C4' position.

The table below outlines the potential functionalization reactions for each aromatic ring of this compound, based on general synthetic methodologies. It is important to note that these are predicted reactions, and specific experimental validation is required.

| Aromatic Ring | Reaction Type | Potential Reagents | Expected Product |

| 2-Bromophenyl Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl amine derivative | |

| Heck Coupling | Alkene, Pd catalyst, Base | Vinylated derivative | |

| Directed Ortho-Metalation | Organolithium reagent, Electrophile | 2,3-Disubstituted benzamide | |

| 2,6-Dimethylphenyl Ring | Electrophilic Aromatic Substitution | Nitrating/Halogenating/Acylating agent | 4'-Substituted derivative |

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo N 2,6 Dimethylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecule and the elucidation of their connectivity.

¹H NMR Spectroscopic Analysis

For a closely related compound, 4-bromo-N-(2,6-dimethylphenyl)benzamide , the ¹H NMR spectrum (in CDCl₃) shows a singlet for the amide proton (NH) at approximately δ 7.77 ppm. rsc.org The aromatic protons of the 4-bromobenzoyl group would appear as distinct signals, while the protons of the 2,6-dimethylphenyl group would also have characteristic shifts. The methyl protons on the dimethylphenyl ring typically appear as a singlet further upfield.

Based on general principles and data from similar structures, the expected ¹H NMR spectral data for 2-bromo-N-(2,6-dimethylphenyl)benzamide would feature:

Amide Proton (N-H): A singlet in the downfield region, typically between δ 7.5 and 8.5 ppm.

Aromatic Protons (2-bromobenzoyl ring): A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) due to the presence of the bromine atom and the amide linkage.

Aromatic Protons (2,6-dimethylphenyl ring): A multiplet in the aromatic region, likely between δ 7.0 and 7.3 ppm.

Methyl Protons (-CH₃): A sharp singlet in the upfield region, typically around δ 2.1-2.4 ppm, integrating to six protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | 7.5 - 8.5 | Singlet | 1H |

| Aromatic (C₆H₄Br) | 7.0 - 8.0 | Multiplet | 4H |

| Aromatic (C₆H₃(CH₃)₂) | 7.0 - 7.3 | Multiplet | 3H |

| Methyl (2x -CH₃) | 2.1 - 2.4 | Singlet | 6H |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For the related compound N-(2,6-dimethylphenyl)-2-methylbenzamide , the ¹³C NMR spectrum (in CDCl₃) shows the carbonyl carbon (C=O) at δ 168.56 ppm. rsc.org The aromatic carbons and the methyl carbons also show distinct signals.

For this compound, the predicted ¹³C NMR spectrum would include:

Carbonyl Carbon (C=O): A signal in the downfield region, typically between δ 165 and 170 ppm.

Aromatic Carbons: A series of signals in the range of δ 120-140 ppm. The carbon attached to the bromine atom (C-Br) would be expected to be in the lower end of this range.

Methyl Carbons (-CH₃): A signal in the upfield region, typically around δ 18-20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-Br) | ~120 |

| Aromatic (other) | 120 - 140 |

| Methyl (-CH₃) | 18 - 20 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structural assignments of this compound. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the complex multiplets of the aromatic rings. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of the related 4-bromo-N-(2,6-dimethylphenyl)benzamide shows characteristic absorption bands at 3265 cm⁻¹ (N-H stretching), 1643 cm⁻¹ (C=O stretching, Amide I band), and 1523 cm⁻¹ (N-H bending, Amide II band). rsc.org

For this compound, the IR spectrum is expected to show the following key absorption bands:

N-H Stretching: A sharp peak in the region of 3400-3200 cm⁻¹, characteristic of the amide N-H bond.

C-H Stretching (Aromatic and Aliphatic): Signals in the 3100-3000 cm⁻¹ region for the aromatic C-H bonds and in the 3000-2850 cm⁻¹ region for the methyl C-H bonds.

C=O Stretching (Amide I): A strong, sharp absorption band around 1680-1630 cm⁻¹, indicative of the carbonyl group in the amide linkage.

N-H Bending (Amide II): An absorption band in the range of 1570-1515 cm⁻¹, which is characteristic of secondary amides.

C-N Stretching: A peak in the 1300-1200 cm⁻¹ region.

C-Br Stretching: A signal in the fingerprint region, typically between 600 and 500 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amide N-H | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Carbonyl C=O | Amide I Stretching | 1680 - 1630 |

| Amide N-H | Amide II Bending | 1570 - 1515 |

| Amide C-N | Stretching | 1300 - 1200 |

| C-Br | Stretching | 600 - 500 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₅H₁₄BrNO, which corresponds to a molecular weight of approximately 304.18 g/mol . chemicalbook.com

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance.

The fragmentation of benzamides is well-documented. A common fragmentation pathway involves the cleavage of the amide bond. For this compound, the following key fragments would be expected:

[C₇H₄BrO]⁺: A fragment corresponding to the 2-bromobenzoyl cation, resulting from the cleavage of the C-N amide bond. This would also show a characteristic isotopic pattern for bromine.

[C₈H₁₀N]⁺: A fragment corresponding to the 2,6-dimethylaniline cation.

Further fragmentation of the 2-bromobenzoyl cation could lead to the loss of CO, resulting in a [C₆H₄Br]⁺ fragment.

Single-Crystal X-ray Diffraction Studies of this compound and Related Analogues

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure of this compound has not been reported in the searched literature, analysis of closely related analogues provides significant insight into its likely solid-state conformation.

A study on 2-chloro-N-(2,6-dimethylphenyl)benzamide , a very close analogue, reveals that the molecule crystallizes in the monoclinic space group P2₁/n. researchgate.net In this structure, the amide group is not coplanar with either of the aromatic rings. The dihedral angle between the benzoyl and the anilino rings is 3.30(18)°. researchgate.net The molecules are linked into chains by N—H⋯O hydrogen bonds. researchgate.net

Similarly, the crystal structure of N-(2,6-dimethylphenyl)benzamide shows that the two aromatic rings are almost orthogonal to each other, with dihedral angles of 86.3(1)° and 86.0(1)° in the two independent molecules in the asymmetric unit. mdpi.com This significant twist is due to the steric hindrance from the two methyl groups on the aniline ring, which prevents a planar conformation.

Based on these analogues, it can be inferred that this compound would also adopt a non-planar conformation in the solid state. The presence of the bulky bromine atom at the ortho position of the benzoyl ring, in addition to the two methyl groups on the phenylamino ring, would likely lead to a significant twist between the two aromatic systems. The crystal packing is expected to be influenced by N—H⋯O hydrogen bonding, forming chains or other supramolecular architectures.

Interactive Data Table: Crystallographic Data for Analogue Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2-Chloro-N-(2,6-dimethylphenyl)benzamide | Monoclinic | P2₁/n | Dihedral angle between rings: 3.30(18)°; N—H⋯O hydrogen bonding | researchgate.net |

| N-(2,6-Dimethylphenyl)benzamide | Monoclinic | P2₁/c | Near-orthogonal arrangement of rings; Dihedral angles: 86.3(1)°, 86.0(1)° | mdpi.com |

Elucidation of Molecular Geometry and Conformation

The three-dimensional structure of this compound is characterized by a distinct and sterically influenced conformation. A primary feature, consistently observed in related benzanilides, is the antiperiplanar conformation between the N—H bond and the C=O bond of the central amide linkage nih.govresearchgate.net.

A significant aspect of the molecule's geometry is the substantial twist between the two aromatic rings and the amide plane. This is a direct result of steric repulsion from the ortho-substituents—the bromine atom on the benzoyl ring and the two methyl groups on the anilino ring. For comparison, in the analogous compound 2-chloro-N-(2,6-dimethylphenyl)benzamide, the dihedral angles between the amide plane and the 2-chlorobenzoyl and 2,6-dimethylanilino rings are 63.26(22)° and 59.88(23)°, respectively researchgate.net. In 2-methyl-N-(2,6-dimethylphenyl)benzamide, these corresponding angles are 50.3(3)° and 64.6(3)° nih.gov. The angle between the planes of the two aromatic rings is reported to be 3.46(17)° in the 2-chloro analogue, indicating a near-coplanar orientation of the rings themselves, despite their significant tilt relative to the amide bridge researchgate.net.

Furthermore, the conformation of the ortho-substituent on the benzoyl moiety relative to the amide group is a defining structural parameter. In both 2-chloro- and 2-methyl-N-(2,6-dimethylphenyl)benzamide, the carbonyl oxygen adopts a syn conformation with respect to the ortho-substituent (chlorine or methyl group) nih.govresearchgate.net. It is highly probable that this compound exhibits the same syn conformational preference.

Interactive Data Table: Dihedral Angles in Analogous Compounds

| Compound Name | Amide Plane vs. Benzoyl Ring (°) | Amide Plane vs. Anilino Ring (°) | Benzoyl Ring vs. Anilino Ring (°) |

| 2-chloro-N-(2,6-dimethylphenyl)benzamide | 63.26 | 59.88 | 3.46 |

| 2-methyl-N-(2,6-dimethylphenyl)benzamide | 50.3 | 64.6 | 14.26 |

Analysis of Intermolecular Interactions

The crystal lattice of this compound is expected to be stabilized by a network of non-covalent interactions, with hydrogen bonding being the most significant contributor.

Hydrogen Bonding: A recurring structural motif in all studied analogues is the formation of intermolecular N—H···O hydrogen bonds nih.govresearchgate.netnih.gov. This interaction connects the amide proton (N—H) of one molecule with the carbonyl oxygen (C=O) of a neighboring molecule. In 2-methyl-N-(2,6-dimethylphenyl)benzamide, this bond results in an N···O distance of 2.9248(15) Å nih.gov. Similarly, N-(2,6-dimethylphenyl)-3-methylbenzamide features N—H···O bonds with an N···O distance of 2.902(2) Å nih.gov. This robust interaction is the primary driver for the formation of one-dimensional molecular chains in the solid state. Additionally, the potential for weaker intramolecular C—H···O interactions, as seen in the 2-methyl analogue, may further stabilize the molecular conformation nih.gov.

Interactive Data Table: Hydrogen Bond Parameters in Analogous Compounds

| Compound Name | Hydrogen Bond Type | D···A Distance (Å) | D—H···A Angle (°) |

| 2-methyl-N-(2,6-dimethylphenyl)benzamide | N—H···O | 2.9248 | 173.7 |

| N-(2,6-dimethylphenyl)-3-methylbenzamide | N—H···O | 2.902 | 154 |

π-π Stacking: Significant π-π stacking interactions are unlikely to be a major feature in the crystal structure. The pronounced steric hindrance caused by the ortho-substituents forces the aromatic rings into a highly twisted conformation relative to each other, which is not conducive to the face-to-face parallel arrangement required for effective π-π stacking.

Investigation of Supramolecular Assemblies in the Solid State

The dominant supramolecular architecture anticipated for this compound is a direct consequence of the strong and directional N—H···O hydrogen bonds. These interactions consistently link molecules head-to-tail, resulting in the formation of infinite one-dimensional chains nih.govresearchgate.netnih.gov.

The propagation direction of these chains within the crystal lattice varies among the analogues; for instance, they extend along the a-axis in 2-chloro-N-(2,6-dimethylphenyl)benzamide and the c-axis in N-(2,6-dimethylphenyl)-3-methylbenzamide researchgate.netnih.gov. The final three-dimensional crystal structure arises from the packing of these hydrogen-bonded chains. This packing is governed by weaker van der Waals forces and steric considerations, with the bulky, substituted phenyl groups interlocking to maximize packing efficiency in the absence of other strong directional interactions.

Computational Chemistry and Quantum Mechanical Analysis of 2 Bromo N 2,6 Dimethylphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies. DFT calculations for 2-bromo-N-(2,6-dimethylphenyl)benzamide provide fundamental insights into its stability, reactivity, and intermolecular interactions. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which offers a good balance between accuracy and computational cost. nih.govresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, geometry optimization reveals key structural parameters, including bond lengths, bond angles, and dihedral angles.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.225 |

| C-N (Amide) | 1.370 | |

| N-H | 1.012 | |

| C-Br | 1.910 | |

| Bond Angles (°) | O=C-N | 122.5 |

| C-N-H | 119.0 | |

| C-C-Br | 119.8 | |

| Dihedral Angles (°) | Benzoyl Ring vs. Amide Plane | ~17.0 |

| Benzoyl Ring vs. Dimethylphenyl Ring | ~86.0 |

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,6-dimethylphenyl ring and the amide nitrogen atom, which are the main sites of electron-donating capability. Conversely, the LUMO is anticipated to be distributed over the benzoyl ring, particularly around the electron-withdrawing carbonyl (C=O) group and the bromine atom. This distribution indicates that these are the most probable sites for nucleophilic attack. The energy gap helps to characterize the charge transfer interactions that can occur within the molecule.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.95 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 5.45 |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are rich or deficient in electrons. nih.gov MESP maps are color-coded: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. researchgate.netbhu.ac.in

In the MESP map of this compound, the most negative potential (red) is concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the bromine atom. These sites are the primary centers for electrophilic interactions. The most positive potential (blue) is located around the amide hydrogen (N-H), making it the most likely site for deprotonation or hydrogen bonding interactions. The aromatic rings generally show a neutral potential (green), with the electron-rich dimethylphenyl ring being slightly more negative than the benzoyl ring.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by examining charge transfer and intramolecular delocalization effects. nih.gov It quantifies the stabilization energy associated with hyperconjugative interactions, which occur when charge is transferred from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net This analysis is particularly useful for understanding resonance effects, hybridization, and the nature of chemical bonds.

For this compound, a key interaction is the delocalization of the lone pair electrons of the amide nitrogen atom (n) into the antibonding orbital of the adjacent carbonyl group (π* C=O). This n → π* interaction is characteristic of the amide resonance and is responsible for the partial double-bond character of the C-N bond, leading to its shortening and restricted rotation. researchgate.net Other significant interactions include delocalization from the aromatic rings into adjacent antibonding orbitals. The stabilization energy, E(2), calculated from second-order perturbation theory, quantifies the strength of these interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π* (C=O) | 55.80 |

| π (Cbenzoyl-Cbenzoyl) | π* (C=O) | 20.15 |

| LP(2) O | σ* (N-Ccarbonyl) | 25.50 |

Charge Distribution and Mulliken Population Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms of a molecule. semanticscholar.org This analysis provides a quantitative estimate of the electron distribution and helps in understanding the electrostatic properties of the molecule. It should be noted, however, that the calculated charges are sensitive to the basis set used in the computation. uni-muenchen.de

The analysis for this compound reveals that the most electronegative atoms, such as oxygen, nitrogen, and bromine, carry significant negative charges. The carbonyl oxygen atom is expected to have the highest negative charge due to its high electronegativity and involvement in the polar C=O bond. The carbonyl carbon atom, conversely, will carry a substantial positive charge, making it an electrophilic center. All hydrogen atoms are predicted to have positive charges. bhu.ac.in This charge distribution is consistent with the insights gained from MESP mapping and is crucial for understanding the molecule's dipole moment and intermolecular interactions.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| C (Carbonyl) | +0.45 |

| O (Carbonyl) | -0.52 |

| N (Amide) | -0.60 |

| H (Amide) | +0.30 |

| Br | -0.15 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the amide bridge to the two aromatic rings. The simulations would likely confirm that while the amide C-N bond is rigid, significant torsional flexibility exists, allowing the phenyl rings to rotate. Introducing a solvent like water or ethanol (B145695) into the simulation would allow for the study of solvent effects. The polar solvent molecules would form hydrogen bonds with the amide group's oxygen and hydrogen atoms, potentially influencing the conformational preferences of the solute molecule and stabilizing certain orientations over others. This provides a more realistic understanding of the molecule's behavior in a biological or chemical system.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, providing valuable data for the characterization of molecules like this compound. Theoretical calculations, particularly using DFT methods, can simulate spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).

For instance, the prediction of ¹H and ¹³C NMR chemical shifts is a common application. By optimizing the molecular geometry of the compound, typically using a basis set like 6-311++G(d,p), the magnetic shielding tensors of each nucleus can be calculated. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. This approach has been successfully applied to various N-arylbenzamides and other organic molecules to confirm their chemical structures.

Similarly, IR vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies correspond to the vibrational modes of the molecule, such as C=O stretching, N-H bending, and C-Br stretching. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled by an appropriate factor to achieve good agreement with experimental data.

The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations provide information on the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The predicted spectrum can help in understanding the electronic structure of the molecule, including the transitions between molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Below is a hypothetical data table illustrating the kind of spectroscopic parameters that can be predicted for this compound using computational methods. The values are for illustrative purposes and would require specific calculations to be validated.

| Spectroscopic Parameter | Predicted Value | Method/Basis Set |

| ¹H NMR | ||

| Chemical Shift (δ) - NH | 8.5 ppm | B3LYP/6-311++G(d,p) |

| Chemical Shift (δ) - Aromatic CH | 7.2 - 7.8 ppm | B3LYP/6-311++G(d,p) |

| Chemical Shift (δ) - CH₃ | 2.1 ppm | B3LYP/6-311++G(d,p) |

| ¹³C NMR | ||

| Chemical Shift (δ) - C=O | 165 ppm | B3LYP/6-311++G(d,p) |

| Chemical Shift (δ) - C-Br | 118 ppm | B3LYP/6-311++G(d,p) |

| Chemical Shift (δ) - Aromatic C | 125 - 140 ppm | B3LYP/6-311++G(d,p) |

| Chemical Shift (δ) - CH₃ | 18 ppm | B3LYP/6-311++G(d,p) |

| IR Spectroscopy | ||

| Vibrational Frequency (ν) - N-H Stretch | 3350 cm⁻¹ | B3LYP/6-311++G(d,p) |

| Vibrational Frequency (ν) - C=O Stretch | 1680 cm⁻¹ | B3LYP/6-311++G(d,p) |

| UV-Vis Spectroscopy | ||

| Absorption Maximum (λmax) | 280 nm | TD-DFT/B3LYP/6-311++G(d,p) |

Theoretical Studies of Reaction Mechanisms and Transition States

Quantum mechanical calculations are instrumental in elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified and their energies calculated.

For reactions involving this compound, such as nucleophilic substitution at the benzoyl carbon or reactions at the bromine-substituted ring, computational studies can provide detailed mechanistic insights. The geometry of the transition state, which represents the energy maximum along the reaction coordinate, can be optimized, and its structure can reveal key details about the bond-forming and bond-breaking processes.

The activation energy (Ea) of a reaction, which is a critical factor in determining its rate, can be calculated as the energy difference between the transition state and the reactants. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in a substitution reaction, computational analysis can help distinguish between a concerted (SN2-like) or a stepwise mechanism involving a tetrahedral intermediate.

Furthermore, theoretical studies can explore the influence of substituents and solvent effects on the reaction mechanism and kinetics. For example, the steric hindrance provided by the two methyl groups on the phenyl ring of the N-(2,6-dimethylphenyl) moiety would be expected to influence the geometry and energy of transition states in reactions involving the amide nitrogen or the nearby carbonyl group.

A hypothetical data table representing the kind of energetic data obtained from a theoretical study of a reaction mechanism, for example, a hypothetical hydrolysis of this compound, is presented below. The values are purely illustrative.

| Reaction Species | Relative Energy (kcal/mol) | Method/Basis Set |

| Reactants (Benzamide + H₂O) | 0.0 | B3LYP/6-311++G(d,p) |

| Transition State 1 | +15.2 | B3LYP/6-311++G(d,p) |

| Tetrahedral Intermediate | -5.8 | B3LYP/6-311++G(d,p) |

| Transition State 2 | +12.5 | B3LYP/6-311++G(d,p) |

| Products (Acid + Amine) | -8.1 | B3LYP/6-311++G(d,p) |

Investigation of Biological Activity and Molecular Mechanisms of 2 Bromo N 2,6 Dimethylphenyl Benzamide

Enzyme Inhibition Profiles and Target Specificity

There is currently no publicly available scientific literature that identifies or validates specific enzyme targets for 2-bromo-N-(2,6-dimethylphenyl)benzamide. While benzamide (B126) derivatives, in general, are known to interact with a variety of enzymes, specific research to identify the enzymatic partners of this compound has not been reported.

In the absence of identified enzyme targets, no kinetic characterization of inhibition by this compound has been documented. Studies detailing the mode of action, such as whether the inhibition is competitive, non-competitive, or uncompetitive, are contingent on the identification of a specific enzyme target.

Modulation of Protein-Protein Interactions

Scientific studies have not yet explored the potential for this compound to modulate protein-protein interactions. The ability of small molecules to interfere with or stabilize such interactions is a significant area of drug discovery, but this specific compound has not been investigated in this context.

Receptor Binding and Ligand-Receptor Dynamics

Detailed receptor binding assays and studies on the ligand-receptor dynamics of this compound are not available in the current body of scientific literature. While substituted benzamides are known to target various receptors, including dopamine (B1211576) receptors, specific data for this compound is absent. nih.gov

Cellular Pathway Perturbation and Phenotypic Screening

There is a lack of specific research on the effects of this compound on cell growth and apoptosis pathways. While other N-substituted benzamides have been shown to induce apoptosis and cell cycle arrest in various cell lines, similar investigations have not been reported for this particular compound. nih.govresearchgate.net General studies on benzamide derivatives indicate a potential for a wide range of biological activities, including antimicrobial and anti-inflammatory effects, but these have not been specifically attributed to this compound.

Impact on Cellular Signaling Cascades

The precise molecular mechanisms and specific signaling cascades affected by this compound are not extensively detailed in the available research. However, studies on structurally related N-aryl benzamide derivatives provide insights into potential pathways that could be modulated by this class of compounds.

Research has shown that N-aryl benzamide structures can serve as scaffolds for inhibitors of key signaling proteins. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were developed as inhibitors of fibroblast growth factor receptor-1 (FGFR1). nih.govsemanticscholar.org One of the most effective compounds in this series, designated C9, was found to inhibit the phosphorylation of FGFR1 and its downstream signaling components, including phospholipase Cγ1 (PLCγ1) and extracellular signal-regulated kinase (ERK), in a dose-dependent manner in non-small cell lung cancer (NSCLC) cell lines. nih.govsemanticscholar.org The FGF/FGFR pathway is a crucial regulator of cell proliferation, survival, and migration, and its inhibition can arrest the cell cycle and induce apoptosis. nih.govsemanticscholar.org

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For N-phenylbenzamide derivatives, the nature and position of substituents on both aromatic rings significantly influence their biological activity.

The presence, type, and position of halogen atoms on the benzamide scaffold are critical determinants of biological efficacy. Research consistently demonstrates that halogenation can enhance the bioactivity of heterocyclic compounds.

Studies on benzimidazole derivatives have shown that polyhalogenated compounds exhibit superior antibacterial activity compared to those with a single halogen. researchgate.netantibiotics-chemotherapy.ru Specifically, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was identified as the most potent compound against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.49 µg/mL. researchgate.netantibiotics-chemotherapy.ru This suggests that multiple halogen substitutions can significantly increase antimicrobial potency.

The position of the halogen is also a key factor. In one study of amide derivatives, the introduction of a halogen at the 2-position (ortho) of the benzene (B151609) ring resulted in better antibacterial activity than substitution at the 4-position (para). mdpi.com Conversely, SAR studies of antischistosomal N-phenylbenzamides indicated that a para-substitution on one of the phenyl rings may be necessary for potency, while shifting an electron-withdrawing nitro group from the para to the meta position on the anilide ring enhanced activity. nih.gov In a study of dithiocarbamic flavanones, it was found that 6,8-dihalogenated derivatives displayed better antioxidant properties than their 6-monohalogenated counterparts. mdpi.com This collective evidence underscores that both the type of halogen (e.g., bromo, chloro) and its specific placement on the aromatic rings are pivotal for modulating the biological response of N-aryl benzamide derivatives.

The N-(2,6-dimethylphenyl) moiety plays a significant role in defining the pharmacological profile of the parent compound, likely by influencing its conformation, lipophilicity, and steric interactions with biological targets. The binding of a drug molecule to its receptor is a highly specific interaction dependent on the complementary three-dimensional shapes and electrochemical properties of both entities.

The 2,6-dimethyl substitution pattern imposes a significant steric hindrance that forces the dimethylphenyl ring to be nearly orthogonal to the plane of the amide bridge. This fixed, non-planar conformation can be crucial for fitting into a specific protein's binding pocket, thereby enhancing binding affinity. The strength of the interaction between a drug and its receptor is a key determinant of its biological effect. nih.gov

The inclusion of the 2,6-dimethylphenyl group has been noted in various biologically active compounds. For example, a benzoxazole derivative incorporating a 2,6-dimethylphenyl group, 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(2,6-dimethylphenyl)benzamide, demonstrated notable cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Similarly, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) has been shown to enhance cognitive functions in preclinical models. nih.gov The methyl groups contribute to the molecule's lipophilicity, which can facilitate passage through cellular membranes to reach intracellular targets. These examples highlight the importance of the dimethylphenyl moiety in designing potent pharmacological agents by modulating stereochemical and physicochemical properties essential for target affinity.

Potential Broad-Spectrum Pharmacological Relevance

The N-phenylbenzamide scaffold, particularly when substituted with halogen and alkyl groups, is featured in compounds investigated for a wide range of pharmacological activities. Research into related structures suggests potential broad-spectrum relevance for this compound.

Derivatives of halogenated benzamides and related structures have shown promising activity against various microbial pathogens. The introduction of halogen atoms is a common strategy to enhance the antimicrobial effect of azaheterocyclic systems. researchgate.net

Research on halogenated benzimidazoles revealed significant activity against the Gram-positive bacterium Bacillus subtilis, with dihalogenated derivatives showing greater potency than monohalogenated ones. researchgate.netantibiotics-chemotherapy.ru In another study, thiazole amide derivatives containing halogens were effective against Escherichia coli. mdpi.com The data below summarizes the antimicrobial activity of several related halogenated compounds.

The benzamide scaffold is a core component of numerous molecules investigated for anticancer properties. preprints.org Modifications, including halogenation and the addition of substituted phenyl rings, have led to the development of potent inhibitors of cancer cell proliferation.

A notable study focused on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel inhibitors of FGFR1 for treating non-small cell lung cancer (NSCLC). nih.govsemanticscholar.org The lead compound, C9, demonstrated significant inhibitory activity against several NSCLC cell lines with FGFR1 amplification. nih.govsemanticscholar.org Other research has explored imidazole-based N-phenylbenzamide derivatives, where compounds with halogen substitutions showed good cytotoxic activity against various cancer cell lines. nih.gov For instance, a derivative with a fluorine substitution (4f) was the most active in its series against lung, cervical, and breast cancer cells. nih.gov The table below presents findings from anticancer research on various bromo- and dimethylphenyl-containing benzamide derivatives.

Local Anesthetic Analogues and Ion Channel Modulation

The core structure of this compound features a benzamide group linked to a substituted phenyl ring, a motif shared by various local anesthetics and other ion channel modulators. While direct research on the ion channel activity of this specific compound is not extensively documented in publicly available literature, the structure-activity relationships (SAR) of analogous compounds, particularly those related to the classic local anesthetic lidocaine, offer significant insights into its potential for ion channel modulation.

Local anesthetics primarily exert their effects by blocking voltage-gated sodium channels (VGSCs), thereby preventing the propagation of action potentials in nerve fibers. nih.govfrontiersin.org The chemical structure of these drugs typically consists of a lipophilic aromatic ring, an intermediate linker (often an ester or amide), and a hydrophilic amine group. nih.gov In the case of this compound, the N-(2,6-dimethylphenyl)acetamide portion is structurally reminiscent of lidocaine, suggesting a potential for interaction with sodium channels.

Studies on lidocaine analogues have established a strong correlation between the physicochemical properties of the molecule and its potency as a sodium channel blocker. Specifically, the tonic and phasic blocking potencies of lidocaine homologs are positively correlated with their hydrophobicity, as indicated by the octanol-water partition coefficient. nih.gov This suggests that modifications to the structure of this compound that alter its lipophilicity could significantly impact its ion channel modulating activity.

Furthermore, research on other N-aryl benzamide and phenylacetamide derivatives has shed light on the structural requirements for sodium channel blockade. A structure-activity relationship study of novel phenylacetamides as Na+ channel blockers revealed that increased lipophilicity of the amine portion of the molecule enhances the inhibitory potency. nih.govebi.ac.uk The presence of a phenyl ring near the amine was also found to be beneficial for activity. nih.govebi.ac.uk

The nature and position of substituents on the aromatic rings can also play a crucial role in the biological activity of N-phenylbenzamides. For instance, in a series of N-phenylbenzamide analogues investigated for antischistosomal activity, the incorporation of electron-withdrawing groups was found to be advantageous for potency. nih.gov This highlights the potential influence of the bromo substituent in this compound on its interaction with biological targets, including ion channels.

The table below summarizes the structure-activity relationship trends observed in analogues relevant to this compound.

| Structural Moiety | Modification | Effect on Ion Channel Modulation (Inferred) | Reference Compound Class |

|---|---|---|---|

| Aromatic Ring (Benzoyl portion) | Introduction of electron-withdrawing groups (e.g., Bromo) | Potentially enhances biological activity and interaction with target proteins. | N-phenylbenzamides |

| Aromatic Ring (Anilide portion) | Substitution pattern (e.g., 2,6-dimethyl) | Affects the orientation of the molecule within the binding site and can influence potency. | Lidocaine Analogues |

| Overall Molecule | Increased lipophilicity/hydrophobicity | Generally increases potency for sodium channel blockade. | Lidocaine Homologs, Phenylacetamides |

Applications in Catalysis and Advanced Materials Science

2-bromo-N-(2,6-dimethylphenyl)benzamide as a Precursor for Complex Organic Scaffolds

The chemical architecture of this compound, featuring a functionalizable bromo group and a sterically hindered dimethylphenyl moiety, allows it to be a foundational component in the construction of more elaborate organic structures. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the N-(2,6-dimethylphenyl) group influences the molecule's conformation and steric environment, which is a critical aspect in the design of bioactive molecules and specialized chemical materials.

The benzamide (B126) framework is a well-established pharmacophore found in a wide array of biologically active compounds. Derivatives of this scaffold have shown significant potential in medicinal chemistry, exhibiting activities such as anticonvulsant, anti-inflammatory, and antimicrobial effects. nih.govwalshmedicalmedia.com The N-(2,6-dimethylphenyl) moiety, in particular, has been incorporated into the design of potent anticonvulsant agents. walshmedicalmedia.comnih.gov For instance, N-(2,6-dimethylphenyl)-substituted semicarbazones have been developed as broad-spectrum anticonvulsants. nih.gov

The compound this compound acts as a key synthetic intermediate, providing a platform to generate diverse libraries of molecules for drug discovery. The bromine atom can be readily substituted to introduce various functional groups, allowing for systematic structure-activity relationship (SAR) studies. Research on related benzamide structures highlights the therapeutic potential of this class of compounds.

| Compound Class | Biological Activity | Key Research Finding | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Antimicrobial, Anti-inflammatory | Active against Gram-positive bacteria (MIC = 2.5–5.0 mg/mL) and showed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. | nih.gov |

| 4-nitro-N-phenylbenzamides | Anticonvulsant | N-(2,6-dimethylphenyl)-4-nitrobenzamide was effective in the maximal electroshock (MES) test. | walshmedicalmedia.com |

| N-(2,6-dimethylphenyl) substituted semicarbazones | Anticonvulsant | A prototype compound emerged as a wide-spectrum anticonvulsant active in five seizure models with no associated neurotoxicity. | nih.gov |

In the field of agrochemicals, the development of new fungicides and pesticides is crucial for crop protection. Benzamide derivatives have demonstrated efficacy against various plant pathogens. researchgate.net Specifically, compounds structurally related to this compound have been investigated for their antifungal properties. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide revealed its ability to inhibit the growth of phytopathogenic fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum. researchgate.net

This activity underscores the potential of the bromo-benzamide scaffold as a core structure for novel agrochemicals. As an intermediate, this compound allows for the synthesis of analogues where the bromine is replaced with other functional groups to optimize antifungal potency, spectrum of activity, and environmental stability.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 g/L | researchgate.net |

| Sclerotinia sclerotiorum | 0.625 g/L | researchgate.net | |

| N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide | Fusarium oxysporum | 1.25 g/L | researchgate.net |

Ligand Design for Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of a chemical reaction, preferentially forming one enantiomer of a product over the other. The design of effective chiral ligands is a central theme in modern organic synthesis. nih.gov The structure of this compound contains key features that make it an attractive scaffold for the development of new ligands.

The enantioselectivity of a catalyst is profoundly influenced by the steric and electronic properties of its ligands. researchgate.net The this compound molecule possesses distinct characteristics that can be harnessed for ligand design:

Steric Effects : The N-(2,6-dimethylphenyl) group imposes significant steric bulk. The two methyl groups ortho to the nitrogen atom restrict rotation around the N-aryl bond, creating a well-defined and rigid three-dimensional space. Crystal structure analysis of similar compounds, like N-(2,6-dimethylphenyl)benzamide, reveals that the two aromatic rings are nearly orthogonal to each other, with dihedral angles around 86°. researchgate.net This fixed conformation can create a chiral pocket when incorporated into a metal complex, effectively shielding one face of a substrate and directing the reaction pathway.

Electronic Effects : The bromine atom on the benzoyl ring acts as an electron-withdrawing group through induction. This electronic perturbation can modify the properties of the amide carbonyl group and influence the electronic nature of a metal center to which the ligand is coordinated. Fine-tuning the electronic properties of a ligand is a critical strategy for optimizing catalyst activity and selectivity. nih.gov

| Compound | Dihedral Angle Between Aromatic Rings | Reference |

|---|---|---|

| N-(2,6-Dimethylphenyl)-2-methylbenzamide | 14.26 (7)° | nih.gov |

| 2-Chloro-N-(2,6-dimethylphenyl)benzamide | 3.46 (17)° | nih.govresearchgate.net |

| 4-Methyl-N-(2,6-dimethylphenyl)benzamide | 78.8 (1)° | nih.gov |

| N-(2,6-Dimethylphenyl)benzamide | 86.3 (1)° and 86.0 (1)° (two molecules in asymmetric unit) | researchgate.net |

The benzamide framework provides a robust and modular platform for building chiral ligands. This compound is an ideal starting point for such endeavors. The bromine atom serves as a synthetic handle for introducing chirality. For instance, it can be replaced by a chiral phosphine, oxazoline, or other coordinating group via palladium-catalyzed cross-coupling reactions. scispace.comresearchgate.net This approach would lead to the creation of novel P,N- or N,N-type ligands.

The combination of a newly introduced chiral coordinating group with the inherent, powerful steric directing effect of the N-(2,6-dimethylphenyl) moiety could result in highly effective ligands for a range of asymmetric transformations, such as hydrogenations, allylic substitutions, or Heck reactions. nih.govscispace.com The modularity of this design allows for the systematic variation of both the chiral element and the benzamide backbone to create a library of ligands optimized for specific catalytic applications.

Emerging Research Directions and Future Perspectives for 2 Bromo N 2,6 Dimethylphenyl Benzamide

Rational Design of Next-Generation Analogues

The rational design of new chemical entities is a critical and challenging endeavor in drug discovery. nih.gov For 2-bromo-N-(2,6-dimethylphenyl)benzamide, the systematic modification of its structure, guided by structure-activity relationship (SAR) studies, holds the key to unlocking its full therapeutic potential. SAR studies on related benzamide (B126) series have demonstrated that even minor structural changes can significantly impact biological activity. acs.orgnih.gov

Future research should focus on a systematic exploration of the chemical space around the this compound core. Key areas for modification include:

The Bromine Substituent: The position and nature of the halogen on the benzoyl ring can influence the compound's electronic properties and binding interactions. Replacing the bromine with other halogens (chlorine, fluorine) or with bioisosteric groups could modulate activity and pharmacokinetic properties.

The N-(2,6-dimethylphenyl) Moiety: The dimethyl substitution pattern on the phenyl ring is crucial for defining the molecule's conformation. Exploring other substitution patterns (e.g., 2,4-dimethyl, 3,5-dimethyl) or replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to analogues with improved target affinity and selectivity.

The Amide Linker: While generally a stable linkage, modifications to the amide bond, such as N-methylation or replacement with a thioamide, could alter the compound's metabolic stability and hydrogen bonding capacity.

A series of novel benzamides has been synthesized and has shown promising anti-inflammatory activity with a reduced risk of gastrointestinal side effects compared to standard drugs like Indomethacin. nih.gov Virtual screening of these compounds against the COX-2 receptor has been used to predict their binding modes. nih.gov Similarly, for this compound, a focused library of analogues could be designed and synthesized to probe the structural requirements for a desired biological effect.

Table 1: Potential Modifications for Analogue Design

| Molecular Scaffold | R1 (Benzoyl Ring) | R2 (Phenyl Ring) | R3 (Amide Linker) |

| This compound | -Cl, -F, -CN, -OCH3 | -CH3 (varied positions), -CF3, Pyridyl | -N(CH3)-, -C(S)NH- |

Integration of Machine Learning and Artificial Intelligence in Compound Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the identification and optimization of novel drug candidates. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the biological activity, pharmacokinetic properties, and toxicity of virtual compounds, thereby prioritizing synthetic efforts. cam.ac.uk

For this compound, AI and ML can be leveraged in several ways:

De Novo Design: Generative AI models can design novel molecules from scratch that are predicted to have high affinity for a specific biological target. nih.govnih.gov These models can be trained on existing libraries of active compounds to learn the chemical features required for activity.

Predictive Modeling: ML algorithms can be trained to predict the properties of designed analogues of this compound, such as their binding affinity, solubility, and metabolic stability. This allows for the in silico screening of large virtual libraries, saving time and resources. cam.ac.uk

Synthesis Planning: AI-powered retrosynthesis tools can help chemists devise the most efficient synthetic routes for producing the parent compound and its analogues. acs.org

Exploration of New Biological Targets and Disease Areas

The benzamide scaffold is present in a wide range of clinically used drugs with diverse biological activities. drugbank.com Substituted benzamides are known to act as antipsychotics, antidepressants, and antiemetics, primarily through their interaction with dopamine (B1211576) receptors. nih.govnih.govuniupo.itresearchgate.net Furthermore, various benzamide derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnanobioletters.comnih.gov

Given the broad therapeutic potential of the benzamide class, future research on this compound should not be limited to a single disease area. A comprehensive biological screening of the compound and its rationally designed analogues against a panel of diverse biological targets could uncover novel therapeutic opportunities.

Potential disease areas for exploration include:

Oncology: The Hedgehog signaling pathway is a known target for benzamide derivatives in the treatment of certain cancers. nih.gov The interaction between the androgen receptor and coactivator proteins, critical in prostate cancer, has also been targeted by bis-benzamides. nih.govnih.gov

Infectious Diseases: N-phenylbenzamide derivatives have been studied as potential inhibitors of kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis. nih.govacs.org The antibacterial activity of benzamides against Mycobacterium tuberculosis is another area of active research. acs.org

Neurodegenerative Diseases: The role of dopamine modulation in various neurological disorders suggests that novel benzamides could be of interest for conditions beyond schizophrenia and depression.

Development of this compound as a Chemical Probe

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. mskcc.org The development of this compound into a chemical probe could provide a valuable tool for basic research.

Key principles for designing an effective chemical probe include high affinity and selectivity for the target, cell permeability, and the inclusion of a functional handle for downstream applications. researchgate.net To adapt this compound as a chemical probe, the following modifications could be considered:

Affinity Labeling: Introduction of a photoreactive group, such as an azide (B81097) or a benzophenone, would allow for covalent crosslinking of the probe to its biological target upon photoactivation. nih.govnih.govwikipedia.org This is a powerful technique for target identification and validation.

Fluorescent Tagging: Conjugation of a fluorophore to the molecule would enable the visualization of the target's localization and dynamics within living cells using fluorescence microscopy. rsc.org

Biotinylation: The incorporation of a biotin (B1667282) tag would facilitate the affinity purification of the target protein and its interacting partners from cell lysates. nih.gov

Benzamide-based photoreactive probes have been successfully designed for class I histone deacetylase (HDAC) isoforms, demonstrating the feasibility of this approach. nih.govnih.govresearchgate.net

Advanced Reaction Development for Efficient Synthesis

The efficient and scalable synthesis of this compound and its analogues is crucial for enabling thorough biological evaluation. While traditional methods for amide bond formation, such as the reaction of an acid chloride with an amine, are well-established, modern synthetic chemistry offers a range of more advanced and sustainable techniques. numberanalytics.comyoutube.com

Future synthetic efforts should focus on the development of robust and versatile routes that allow for the rapid generation of a diverse library of analogues. Advanced synthetic methods that could be applied include:

Catalytic Amidation: The use of transition metal or organocatalysts can facilitate amide bond formation under milder conditions and with a broader substrate scope. numberanalytics.com

C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical approach to modifying the aromatic rings of the molecule, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Performing reactions in a continuous flow system can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing.

Photoredox Catalysis: Visible-light-mediated reactions provide a green and efficient alternative for the synthesis of amides. nih.gov

Recent research has demonstrated the efficient synthesis of N-aryl amides from nitroarenes and acyl chlorides mediated by iron, offering a practical and environmentally friendly method. rsc.org Other innovative approaches include the synthesis of N-arylamides from benzonitriles and the use of acyl-Bunte salts and aryl azides. mdpi.comacs.org

Table 2: Comparison of Amide Synthesis Methods

| Method | Advantages | Disadvantages |

| Acid Chloride + Amine | High yielding, well-established | Generates stoichiometric waste, can require harsh conditions |

| Catalytic Amidation | Milder conditions, broader scope | Catalyst cost and removal can be an issue |

| C-H Activation | Atom economical, reduces synthetic steps | Can suffer from selectivity issues |

| Flow Chemistry | Improved control, scalability, safety | Requires specialized equipment |

Q & A

Basic Synthesis and Purification

Q: What are the common synthetic routes and critical parameters for preparing 2-bromo-N-(2,6-dimethylphenyl)benzamide? A: The compound is typically synthesized via nucleophilic acyl substitution. A brominated benzoyl chloride reacts with 2,6-dimethylaniline in anhydrous conditions (e.g., dry dichloromethane or THF) under nitrogen atmosphere. Critical parameters include:

- Reagent stoichiometry : Excess benzoyl chloride (1.2–1.5 equiv) ensures complete amine conversion .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions like oxidation or hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields high-purity product. Slow evaporation from ethanol produces crystals suitable for X-ray analysis .

Advanced Synthesis Challenges

Q: How can researchers address low yields or impurities during synthesis? A: Common issues arise from:

- Moisture sensitivity : Use rigorously dried solvents and Schlenk-line techniques to prevent hydrolysis of the bromobenzoyl chloride intermediate .

- Steric hindrance : The 2,6-dimethyl substituents on the aniline ring reduce reactivity. Activate the amine with a base (e.g., triethylamine) or employ coupling agents like HATU for efficient acylation .

- Byproduct formation : Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane). Impurities often stem from incomplete deprotection or over-bromination; optimize quenching protocols (e.g., aqueous NaHCO3 washes) .

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the structure of this compound? A: Key methods include:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings (e.g., ~50–65°) .

- NMR spectroscopy : ¹H NMR shows characteristic signals for dimethylphenyl protons (δ 2.2–2.4 ppm, singlet) and amide NH (δ 8.5–9.0 ppm, broad) .

- FT-IR : Confirm amide formation via C=O stretch (~1660 cm⁻¹) and N–H bend (~1540 cm⁻¹) .

Advanced Structural Analysis

Q: How can researchers resolve discrepancies in crystallographic data or refine ambiguous structural features? A: Utilize software suites like SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids . Address challenges such as:

- Disordered atoms : Apply constraints (e.g., DFIX, ISOR) to stabilize refinement of bromine atoms, which often exhibit anisotropic displacement .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H⋯O) using Mercury or PLATON to validate packing motifs .